molecular formula C23H24FN3O4 B2362849 8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-00-4

8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2362849
CAS RN: 1021067-00-4
M. Wt: 425.46
InChI Key: HLBFLQQIADMQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of 1,8-Diazaspiro[4.5]decane-2,4-dione . These derivatives are known to be useful as pesticides .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” are not provided in the search results. Databases like ChemSpider and ChemSynthesis often provide such information for various compounds .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The core structure of this compound, the triazaspiro[4.5]decane framework, is a valuable scaffold in medicinal chemistry. It has been utilized in the synthesis of various biologically active compounds due to its rigid and complex three-dimensional shape . This characteristic shape can mimic the key features of natural peptides, making it a promising candidate for the development of new pharmaceuticals.

Asymmetric Synthesis

The spirocyclic nature of this compound makes it an interesting candidate for asymmetric synthesis. The creation of spiro compounds with multiple chiral centers, such as spiro[4.5]deca-6,9-dien-8-ones , has been achieved using palladium-catalyzed decarboxylation . This method could be adapted to synthesize enantiomerically pure versions of the compound, which is crucial for the development of certain pharmaceuticals.

properties

IUPAC Name

8-(4-ethoxybenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4/c1-2-31-19-9-5-17(6-10-19)20(28)26-13-11-23(12-14-26)21(29)27(22(30)25-23)15-16-3-7-18(24)8-4-16/h3-10H,2,11-15H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBFLQQIADMQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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